Fosbretabulin
概要
説明
これは、コンブレタスタチンA4の水溶性プロドラッグであり、内皮細胞を選択的に標的とし、新生腫瘍血管の退縮を誘導し、腫瘍血流を減らし、中心性腫瘍壊死を引き起こします 。この化合物は、腫瘍の血管系を破壊する能力のために、主にがん研究で使用されています。
準備方法
合成経路と反応条件
フォスブレタブリン二ナトリウムは、コンブレタスタチンA4からリン酸化反応によって合成されます。 このプロセスは、適切な塩基の存在下でコンブレタスタチンA4をリン酸と反応させて、二ナトリウムリン酸エステルを形成することを伴います 。反応条件は通常、目的の生成物の形成を保証するために、制御された温度とpHを含みます。
工業生産方法
フォスブレタブリン二ナトリウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の均一性と純度を確保するために、高純度の試薬と厳格な品質管理基準を使用することを伴います。 次に、化合物は結晶化と乾燥によって精製して、固体形態の最終生成物を得ます .
化学反応の分析
反応の種類
フォスブレタブリン二ナトリウムは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、この化合物を親化合物のコンブレタスタチンA4に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬に応じて、コンブレタスタチンA4のさまざまな誘導体を含みます .
科学研究の用途
フォスブレタブリン二ナトリウムは、次のような幅広い科学研究の用途があります。
化学: チューブリン不安定化と微小管動態の研究のためのモデル化合物として使用されています。
生物学: 細胞生物学研究で、微小管破壊が細胞分裂と移動に与える影響を調査するために使用されています。
科学的研究の応用
Fosbretabulin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tubulin destabilization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the effects of microtubule disruption on cell division and migration.
作用機序
フォスブレタブリン二ナトリウムは、微小管を形成するタンパク質であるチューブリンの、コルヒチン結合部位に結合することによって、その効果を発揮します。この結合は、チューブリンの重合を阻害し、微小管の不安定化につながります。 その結果、この化合物は、腫瘍における増殖する内皮細胞を選択的に標的とし、新生腫瘍血管の退縮を引き起こし、腫瘍血流を減らし、中心性腫瘍壊死を誘導します .
類似の化合物との比較
類似の化合物
コンブレタスタチンA4: フォスブレタブリン二ナトリウムの親化合物であり、チューブリンを標的としますが、水溶性が低くなっています。
コルヒチン: がん研究や治療に使用されている別のチューブリン結合剤です。
ビンブラスチン: 化学療法で使用されている微小管不安定化剤です.
独自性
フォスブレタブリン二ナトリウムは、水溶性であるために独自性があり、その生物学的利用能を高め、臨床設定でより容易に投与することができます。 さらに、腫瘍血管系を選択的に標的とすることから、がん治療の有望な候補となっています .
類似化合物との比較
Similar Compounds
Combretastatin A4: The parent compound of Fosbretabulin disodium, which also targets tubulin but is less water-soluble.
Colchicine: Another tubulin-binding agent used in cancer research and treatment.
Vinblastine: A microtubule-destabilizing agent used in chemotherapy.
Uniqueness
This compound disodium is unique due to its water solubility, which enhances its bioavailability and makes it easier to administer in a clinical setting. Additionally, its selective targeting of tumor vasculature makes it a promising candidate for cancer therapy .
生物活性
Fosbretabulin, also known as combretastatin A4 phosphate, is a novel vascular-disrupting agent (VDA) derived from the bark of the African bush willow tree. It has garnered attention for its potential antitumor activity, particularly in cancers characterized by abnormal vasculature. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profiles based on diverse research findings.
This compound primarily exerts its effects by targeting tubulin, a key protein in microtubule formation. The disruption of microtubules leads to:
- Endothelial Cell Collapse : this compound destabilizes microtubules in endothelial cells, causing them to lose structural integrity and leading to vessel occlusion.
- Tumor Ischemia : The collapse of tumor blood vessels results in reduced blood flow, which can induce necrosis in tumor cells due to lack of oxygen and nutrients.
- Vascular Specificity : Tumor vasculature, often lacking adequate support from smooth muscle or pericytes, is particularly sensitive to the effects of this compound, enhancing its therapeutic index against tumors compared to normal tissues .
Phase II Trials in Anaplastic Thyroid Cancer
A significant study evaluated this compound's efficacy in patients with advanced anaplastic thyroid cancer (ATC). Key findings include:
- Study Design : Twenty-six patients received this compound at a dose of 45 mg/m² via intravenous infusion on specified days during a 28-day cycle.
- Results : The median survival was 4.7 months, with 34% and 23% of patients alive at 6 and 12 months, respectively. Notably, no objective responses were observed; however, the treatment was well tolerated with manageable toxicity levels .
Combination Therapy Trials
This compound has also been studied in combination with other agents:
- Pazopanib and this compound : In a phase 1b/2 trial for recurrent ovarian cancer, the combination showed a median progression-free survival (PFS) of 7.6 months compared to 3.7 months for pazopanib alone. Adverse events included hypertension and neutropenia .
- Bevacizumab and this compound : Another study combined this compound with bevacizumab in recurrent ovarian cancer, resulting in an improved median PFS (7.6 months vs. 4.8 months) but no significant overall survival advantage .
Safety Profile
This compound has demonstrated an acceptable safety profile across various studies:
- Toxicity : Common grade ≥2 adverse events included hypertension (100%), neutropenia (50%), and fatigue (50%). Serious adverse events were rare but included instances of cardiac complications .
- Monitoring : Continuous monitoring for cardiovascular effects is recommended due to the observed cardiac adverse events in combination therapy trials .
Research Findings Summary
The following table summarizes key findings from prominent studies on this compound:
Study Focus | Patient Population | Median Survival/PFS | Notable Adverse Events |
---|---|---|---|
Anaplastic Thyroid Cancer | 26 patients | 4.7 months | Grade 3 toxicity (35%) |
Pazopanib Combination | Recurrent ovarian cancer | 7.6 months | Hypertension (100%) |
Bevacizumab Combination | Recurrent ovarian cancer | 7.6 vs 4.8 months | Cardiac AEs |
特性
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGQTQEKVLZIJ-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028843 | |
Record name | Fosbretabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222030-63-9 | |
Record name | Combretastatin A4 phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222030-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosbretabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222030639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosbretabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12577 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosbretabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSBRETABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5590ES2QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。